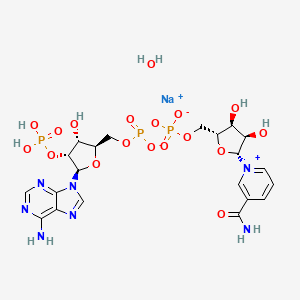

NADP+ (Natriumsalzhydrat)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nicotinamid-adenin-dinukleotid-phosphat (Natriumsalzhydrat) ist ein wichtiges Coenzym, das an verschiedenen biologischen Prozessen beteiligt ist. Es spielt eine bedeutende Rolle in Redoxreaktionen und fungiert als Elektronenträger in der Zellatmung und Photosynthese. Diese Verbindung ist essenziell für die Aufrechterhaltung des zellulären Energiegleichgewichts und ist an zahlreichen Stoffwechselwegen beteiligt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Nicotinamid-adenin-dinukleotid-phosphat (Natriumsalzhydrat) wird aus Nicotinamid-adenin-dinukleotid durch die Einwirkung von Nicotinamid-adenin-dinukleotid-Kinase synthetisiert, die Adenosintriphosphat als Phosphoryldonor verwendet . Die Reaktionsbedingungen umfassen in der Regel die Aufrechterhaltung eines bestimmten pH-Werts und der Temperatur, um eine optimale Enzymaktivität zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Nicotinamid-adenin-dinukleotid-phosphat (Natriumsalzhydrat) umfasst groß angelegte Fermentationsprozesse mit gentechnisch veränderten Mikroorganismen. Diese Mikroorganismen sind so konzipiert, dass sie die für die Synthese von Nicotinamid-adenin-dinukleotid-phosphat notwendigen Enzyme überproduzieren. Das Produkt wird dann durch verschiedene chromatographische Techniken gereinigt, um die gewünschte Reinheit und Konzentration zu erreichen .

Chemische Reaktionsanalyse

Reaktionstypen

Nicotinamid-adenin-dinukleotid-phosphat (Natriumsalzhydrat) durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidations-Reduktionsreaktionen: Es fungiert als Elektronenträger und wechselt zwischen seiner oxidierten und reduzierten Form.

Phosphorylierung: Es kann durch bestimmte Kinasen phosphoryliert werden.

Hydrolyse: Es kann durch Phosphatasen hydrolysiert werden, um anorganisches Phosphat freizusetzen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen mit Nicotinamid-adenin-dinukleotid-phosphat (Natriumsalzhydrat) verwendet werden, umfassen Adenosintriphosphat, Nicotinamid-adenin-dinukleotid-Kinase und verschiedene Pufferlösungen, um den entsprechenden pH-Wert zu halten. Die Reaktionen werden typischerweise unter kontrollierten Temperaturbedingungen durchgeführt, um die Enzymstabilität und -aktivität zu gewährleisten .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus Reaktionen mit Nicotinamid-adenin-dinukleotid-phosphat (Natriumsalzhydrat) gebildet werden, umfassen seine reduzierte Form, Nicotinamid-adenin-dinukleotid-phosphat (reduzierte Form), und anorganisches Phosphat .

Wissenschaftliche Forschungsanwendungen

Nicotinamid-adenin-dinukleotid-phosphat (Natriumsalzhydrat) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Coenzym in verschiedenen enzymatischen Assays verwendet, um Redoxreaktionen und Enzymkinetik zu untersuchen.

Biologie: Es spielt eine entscheidende Rolle im Zellstoffwechsel, in der Photosynthese und in der Atmung.

Medizin: Es wird in der Forschung zu Stoffwechselstörungen, Krebs und Alterung verwendet.

Industrie: Es wird bei der Produktion von Biokraftstoffen und Biokunststoffen durch mikrobielle Fermentationsprozesse eingesetzt.

Wirkmechanismus

Nicotinamid-adenin-dinukleotid-phosphat (Natriumsalzhydrat) übt seine Wirkungen aus, indem es als Elektronenträger in Redoxreaktionen fungiert. Es beteiligt sich am Transfer von Elektronen und Wasserstoffionen und erleichtert so verschiedene Stoffwechselprozesse. Es fungiert auch als Substrat für Enzyme wie Nicotinamid-adenin-dinukleotid-Kinase und Adenosin-Kinase, die seine Phosphorylierung und Dephosphorylierung regulieren . Die beteiligten molekularen Zielstrukturen und Pfade umfassen den Pentosephosphatweg, die Glykolyse und den Tricarbonsäurezyklus .

Wissenschaftliche Forschungsanwendungen

Nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) has a wide range of scientific research applications:

Chemistry: It is used as a coenzyme in various enzymatic assays to study redox reactions and enzyme kinetics.

Biology: It plays a crucial role in cellular metabolism, photosynthesis, and respiration.

Medicine: It is used in research related to metabolic disorders, cancer, and aging.

Industry: It is used in the production of biofuels and bioplastics through microbial fermentation processes.

Wirkmechanismus

Target of Action

NADP+ (sodium salt hydrate), also known as B-NICOTINAMIDE ADENINE DINUCLEOTIDE PHOSPHATE SODIU or beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate, primarily targets enzymes that catalyze substrate reduction . These enzymes play a crucial role in various biological processes such as energy metabolism, mitochondrial functions, calcium homeostasis, antioxidation/generation of oxidative stress, gene expression, immunological functions, aging, and cell death .

Mode of Action

NADP+ serves as a cofactor in these enzymatic reactions. It facilitates electron transfer in anabolic reactions such as lipid and cholesterol biosynthesis and fatty acyl chain elongation . The compound interacts with its targets by being alternately oxidized (NADP+) and reduced (NADPH), thereby facilitating the transfer of electrons .

Biochemical Pathways

The major biochemical pathway involving NADP+ is the pentose phosphate pathway. This pathway is responsible for the production of NADPH, which is the reduced form of NADP+ . NADPH plays a key role in various anabolic reactions, including lipid and nucleic acid syntheses . It also serves as a reducing agent in these reactions, providing the necessary hydrogen .

Pharmacokinetics

It is known that nadp+ is biosynthesized from nad+ by nad+ kinase, with atp as the phosphoryl donor . Some forms of the NAD+ kinase, notably the one in mitochondria, can also accept NADH to turn it directly into NADPH .

Result of Action

The action of NADP+ results in diverse cellular effects. As a crucial redox cofactor, NADP+ facilitates electron transfer and energy production, thereby playing a pivotal role in cellular metabolism . Its involvement in enzymatic reactions, particularly redox processes, underscores its significance in biochemical pathways .

Action Environment

The action of NADP+ can be influenced by various environmental factors. For instance, the stability of glucose-6-phosphate dehydrogenase, an enzyme involved in the pentose phosphate pathway, can be increased by the addition of NADP+ .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate serves as a key cofactor for electron transfer in metabolic processes, alternating between its oxidized form (NADP+) and its reduced form (NADPH) . It interacts with various enzymes, proteins, and other biomolecules. For instance, it serves as a substrate for NAD±dependent enzymes, including sirtuins, CD38, and poly (ADP-ribose) polymerases .

Cellular Effects

The balance between the reduced and oxidized forms of beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate plays key roles in diverse cellular functions, including cell survival, the maintenance of redox status, and intracellular signaling . For example, binding of NADP+ to β-subunits of K_v channels activates ion transport, whereas NADPH stabilizes channel inactivation .

Molecular Mechanism

Beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate exerts its effects at the molecular level through various mechanisms. It serves as a cofactor in redox reactions, accepting and donating electrons in various metabolic pathways . It also acts as a substrate for several enzymes, influencing their activity and thus affecting various cellular processes .

Temporal Effects in Laboratory Settings

The effects of beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate can change over time in laboratory settings. For instance, the balance between NADP+ and NADPH can be disturbed under certain conditions, leading to either oxidative or reductive stress .

Dosage Effects in Animal Models

In animal models, the effects of beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate can vary with different dosages. For instance, a combination of NAD+ and NADPH has been shown to provide greater neuroprotective effects in both cellular and animal models of ischemic stroke .

Metabolic Pathways

Beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate is involved in several metabolic pathways. The major source of NADPH in animals and other non-photosynthetic organisms is the pentose phosphate pathway, by glucose-6-phosphate dehydrogenase (G6PDH) in the first step .

Subcellular Localization

The subcellular localization of beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate and its effects on activity or function are also areas of active research. It is known that NAD(P)H cannot penetrate the mitochondrial inner membrane, so the extent to which the subcellular coenzyme pools can communicate has been an enduring question in metabolism research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) is synthesized from nicotinamide adenine dinucleotide through the action of nicotinamide adenine dinucleotide kinase, which uses adenosine triphosphate as a phosphoryl donor . The reaction conditions typically involve maintaining a specific pH and temperature to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the synthesis of nicotinamide adenine dinucleotide phosphate. The product is then purified through various chromatographic techniques to achieve the desired purity and concentration .

Analyse Chemischer Reaktionen

Types of Reactions

Nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) undergoes several types of chemical reactions, including:

Oxidation-Reduction Reactions: It acts as an electron carrier, alternating between its oxidized and reduced forms.

Phosphorylation: It can be phosphorylated by specific kinases.

Hydrolysis: It can be hydrolyzed by phosphatases to release inorganic phosphate.

Common Reagents and Conditions

Common reagents used in reactions involving nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) include adenosine triphosphate, nicotinamide adenine dinucleotide kinase, and various buffer solutions to maintain the appropriate pH. The reactions are typically carried out under controlled temperature conditions to ensure enzyme stability and activity .

Major Products Formed

The major products formed from reactions involving nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) include its reduced form, nicotinamide adenine dinucleotide phosphate (reduced form), and inorganic phosphate .

Vergleich Mit ähnlichen Verbindungen

Nicotinamid-adenin-dinukleotid-phosphat (Natriumsalzhydrat) ähnelt anderen Nicotinamid-adenin-dinukleotid-Derivaten, wie zum Beispiel:

Nicotinamid-adenin-dinukleotid: Es unterscheidet sich durch das Vorhandensein einer zusätzlichen Phosphatgruppe am Ribose-Ring.

Nicotinamid-adenin-dinukleotid (reduzierte Form): Es ist die reduzierte Form von Nicotinamid-adenin-dinukleotid-phosphat und fungiert als Reduktionsmittel in verschiedenen biochemischen Reaktionen.

Die Einzigartigkeit von Nicotinamid-adenin-dinukleotid-phosphat (Natriumsalzhydrat) liegt in seiner Rolle als Coenzym in sowohl anabolen als auch katabolen Reaktionen, was es essenziell für die Aufrechterhaltung des zellulären Redoxgleichgewichts und des Energiestoffwechsels macht .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate involves a multistep process starting from commercially available starting materials.", "Starting Materials": [ "Nicotinamide", "Adenine", "Phosphoric acid", "Sodium hydroxide", "Sodium phosphate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Nicotinamide is reacted with phosphoric acid in the presence of sodium hydroxide to form nicotinamide mononucleotide.", "Step 2: Adenine is reacted with phosphoric acid in the presence of sodium hydroxide to form adenosine monophosphate.", "Step 3: Nicotinamide mononucleotide and adenosine monophosphate are then reacted together in the presence of ATP synthase to form beta-Nicotinamide adenine dinucleotide phosphate (NADP+).", "Step 4: Sodium phosphate is added to the reaction mixture to form beta-Nicotinamide adenine dinucleotide phosphate sodium salt.", "Step 5: The final product is obtained in the form of a hydrate by adding water to the beta-Nicotinamide adenine dinucleotide phosphate sodium salt." ] } | |

CAS-Nummer |

698999-85-8 |

Molekularformel |

C21H30N7NaO18P3+ |

Molekulargewicht |

784.4 g/mol |

IUPAC-Name |

sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate |

InChI |

InChI=1S/C21H28N7O17P3.Na.H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);;1H2/q;+1;/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1 |

InChI-Schlüssel |

CYQLUFJYVTUUFN-WUEGHLCSSA-N |

Isomerische SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.O.[Na+] |

SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.O.[Na+] |

Kanonische SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.O.[Na+] |

Physikalische Beschreibung |

White odorless solid; [Bio-Rad Laboratories MSDS] |

Synonyme |

Coenzyme II; β-NADP; Nicotinamide adenine dinucleotide phosphate; TPN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(2,6-dichloro-4-hydroxyanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetic acid](/img/structure/B563675.png)

![1-[({2-[4-(Dimethylamino)-3,5-dinitrophenyl]ethyl}amino)oxy]-1-methyl-1lambda~6~-disulfen-1-one](/img/structure/B563678.png)

![Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc](/img/structure/B563680.png)